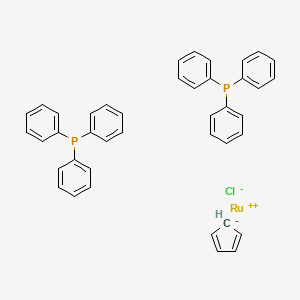
Chloro(eta5-cyclopentadienyl)bis(triphenylphosphine)ruthenium
Description
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) is an organoruthenium compound with the formula RuCl(PPh₃)₂(C₅H₅). This compound is known for its air-stable orange crystalline solid form and is widely used in various organometallic synthetic and catalytic transformations .
Properties
CAS No. |
32993-05-8 |
|---|---|
Molecular Formula |
C41H35ClP2Ru |
Molecular Weight |
726.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ruthenium(2+);bis(triphenylphosphane);chloride |
InChI |
InChI=1S/2C18H15P.C5H5.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h2*1-15H;1-5H;1H;/q;;-1;;+2/p-1 |
InChI Key |
QHMOWPJARYQHOB-UHFFFAOYSA-M |
Canonical SMILES |
C1C=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |
Synonyms |
η5-Cyclopentadienylbis(triphenylphosphine)ruthenium Chloride; , Chloro-π-cyclopentadienylbis(triphenylphosphine) Ruthenium; Bis(triphenylphosphine)(chloro)cyclopentadienylruthenium; Bis(triphenylphosphine)(cyclopentadiene)ruthenium chloride; Bis(trip |
Origin of Product |
United States |
Preparation Methods
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) can be synthesized by reacting dichlorotris(triphenylphosphine)ruthenium(II) with cyclopentadiene. The reaction is typically carried out by heating a mixture of ruthenium(III) chloride, triphenylphosphine, and cyclopentadiene in ethanol . The reaction can be represented as follows:
RuCl2(PPh3)3+C5H6→RuCl(PPh3)2(C5H5)+HCl
Chemical Reactions Analysis
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) undergoes a variety of reactions, often involving the substitution of the chloride ligand. For example, with phenylacetylene, it forms the phenyl vinylidene complex:
(C5H5)(PPh3)2RuCl+HC2Ph+NH4[PF6]→[Ru(C:CHPh)(PPh3)2(C5H5)][PF6]+NH4Cl
This compound also serves as a catalyst for the isomerization of allylic alcohols to the corresponding saturated carbonyls in the presence of ammonium hexafluorophosphate .
Scientific Research Applications
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) is extensively used in scientific research due to its catalytic properties. It is an efficient transfer hydrogenation catalyst and is used in the formation of indoles, isoquinolines, and quinolines . Additionally, it catalyzes the regioselective fusion of organic azides and terminal alkynes, producing 1,5-disubstituted 1,2,3-triazoles . This compound is also involved in the electrochemical oxidation of methanol and the hydration of 1-alkynes .
Mechanism of Action
The mechanism of action of chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) involves its role as a catalyst in various reactions. For instance, in the regioselective fusion of organic azides and terminal alkynes, the compound facilitates the formation of 1,5-disubstituted 1,2,3-triazoles by coordinating with the reactants and stabilizing the transition state . The molecular targets and pathways involved in these reactions are primarily related to the coordination chemistry of the ruthenium center and its ability to stabilize various intermediates.
Comparison with Similar Compounds
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) can be compared with other similar organoruthenium compounds such as:
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride:
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II): This compound is another variant with different ligands, used in various catalytic transformations.
These compounds highlight the versatility of ruthenium-based catalysts and their ability to participate in a wide range of chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


